Vidarabine Vidarabine Vidarabine is a white to off-white crystalline powder. (NTP, 1992)
Adenine arabinoside is a purine nucleoside in which adenine is attached to arabinofuranose via a beta-N(9)-glycosidic bond. It has a role as an antineoplastic agent, a bacterial metabolite and a nucleoside antibiotic. It is a purine nucleoside and a beta-D-arabinoside. It is functionally related to an adenine.
A nucleoside antibiotic isolated from Streptomyces antibioticus. It has some antineoplastic properties and has broad spectrum activity against DNA viruses in cell cultures and significant antiviral activity against infections caused by a variety of viruses such as the herpes viruses, the vaccinia VIRUS and varicella zoster virus.
Vidarabine is a natural product found in Streptomyces antibioticus, Streptomyces herbaceus, and other organisms with data available.
Vidarabine Anhydrous is an anhydrous form of vidarabine, a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. Vidarabine is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. Vidarabine triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication.
Vidarabine is a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. Vidarabine is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. Vidarabine triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication.
A nucleoside antibiotic isolated from Streptomyces antibioticus. It has some antineoplastic properties and has broad spectrum activity against DNA viruses in cell cultures and significant antiviral activity against infections caused by a variety of viruses such as the herpes viruses, the VACCINIA VIRUS and varicella zoster virus.
Brand Name: Vulcanchem
CAS No.: 5536-17-4
VCID: VC20743553
InChI: InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10-/m1/s1
SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol

Vidarabine

CAS No.: 5536-17-4

APIs

Cat. No.: VC20743553

Molecular Formula: C10H13N5O4

Molecular Weight: 267.24 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Vidarabine - 5536-17-4

Description Vidarabine is a white to off-white crystalline powder. (NTP, 1992)
Adenine arabinoside is a purine nucleoside in which adenine is attached to arabinofuranose via a beta-N(9)-glycosidic bond. It has a role as an antineoplastic agent, a bacterial metabolite and a nucleoside antibiotic. It is a purine nucleoside and a beta-D-arabinoside. It is functionally related to an adenine.
A nucleoside antibiotic isolated from Streptomyces antibioticus. It has some antineoplastic properties and has broad spectrum activity against DNA viruses in cell cultures and significant antiviral activity against infections caused by a variety of viruses such as the herpes viruses, the vaccinia VIRUS and varicella zoster virus.
Vidarabine is a natural product found in Streptomyces antibioticus, Streptomyces herbaceus, and other organisms with data available.
Vidarabine Anhydrous is an anhydrous form of vidarabine, a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. Vidarabine is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. Vidarabine triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication.
Vidarabine is a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. Vidarabine is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. Vidarabine triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication.
A nucleoside antibiotic isolated from Streptomyces antibioticus. It has some antineoplastic properties and has broad spectrum activity against DNA viruses in cell cultures and significant antiviral activity against infections caused by a variety of viruses such as the herpes viruses, the VACCINIA VIRUS and varicella zoster virus.
CAS No. 5536-17-4
Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
IUPAC Name (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10-/m1/s1
Standard InChI Key OIRDTQYFTABQOQ-UHTZMRCNSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N
Impurities Adenine
Adenosine 3'-(dihydrogen phosphate)
Adenosine 3'-(tetrahydrogen triphosphate)
Adenosine 3'-(trihydrogen diphosphate)
D-ribose
SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Appearance White powder
Boiling Point 676.3±65.0 °C at 760 mmHg
Colorform Crystals from water
Needles from wate
Melting Point 500 to 518 °F (NTP, 1992)
257.0-257.5 °C (0.4 H2O)
257.00 °C. @ 760.00 mm Hg

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